An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Principles and Applications
An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-amide-Alkyne is a versatile chemical probe that serves as a cornerstone in modern chemical biology and drug discovery. This trifunctional molecule, featuring a biotin (B1667282) handle for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne for bioorthogonal conjugation, enables the selective labeling and isolation of a wide array of biomolecules. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of Biotin-PEG4-amide-Alkyne, with a focus on its utility in proteomics, glycomics, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Introduction to Biotin-PEG4-amide-Alkyne
Biotin-PEG4-amide-Alkyne is a biotinylation reagent designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its molecular structure is engineered for optimal performance in complex biological systems.
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Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling highly selective and robust affinity-based purification of labeled molecules.[2][3]
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PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[4] This hydrophilic spacer also extends from the biotin moiety, minimizing steric hindrance and ensuring efficient binding to streptavidin.[1]
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Terminal Alkyne: A bioorthogonal functional group that reacts specifically and efficiently with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]
The combination of these three components makes Biotin-PEG4-amide-Alkyne an invaluable tool for a multitude of applications, including the identification and characterization of protein-protein interactions, post-translational modifications, and the targeted degradation of proteins.
Core Applications and Principles
The primary utility of Biotin-PEG4-amide-Alkyne lies in its ability to covalently "click" onto azide-modified biomolecules. This azide (B81097) functionality is typically introduced metabolically or through enzymatic or chemical modification.
Metabolic Labeling and Proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a powerful technique for identifying newly synthesized proteins within a complex proteome.[7] Cells are cultured with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[8][9] AHA is incorporated into newly synthesized proteins during translation. Following cell lysis, the azide-modified proteins are reacted with Biotin-PEG4-amide-Alkyne via CuAAC. The resulting biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.[8][10]
Metabolic Glycoengineering and Glycomics
Similar to BONCAT, metabolic glycoengineering utilizes unnatural monosaccharides bearing an azide group to probe glycan biosynthesis and dynamics. For instance, cells can be treated with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialic acid residues of glycoproteins.[11][12] These azide-modified glycans can then be tagged with Biotin-PEG4-amide-Alkyne for visualization, enrichment, and identification of glycoproteins.[12][13]
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Biotin-PEG4-amide-Alkyne serves as a valuable building block in the synthesis of PROTACs.[5][6][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The alkyne group of Biotin-PEG4-amide-Alkyne can be "clicked" onto an azide-functionalized ligand for the target protein or the E3 ligase, while the biotin serves as a versatile handle for purification or detection during the development and characterization of the PROTAC molecule.
Quantitative Data
The following tables summarize key quantitative parameters for Biotin-PEG4-amide-Alkyne and its application in click chemistry.
Table 1: Physicochemical Properties of Biotin-PEG4-amide-Alkyne
| Property | Value |
| Molecular Formula | C₂₁H₃₅N₃O₆S |
| Molecular Weight | 457.59 g/mol |
| Purity | Typically >95% (HPLC) |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C, desiccated |
Table 2: Typical Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration |
| Azide-labeled Biomolecule | Varies | 10-100 µM |
| Biotin-PEG4-amide-Alkyne | 10 mM in DMSO | 20-200 µM (2-10 fold excess) |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 0.1-1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in water (prepare fresh) | 1-5 mM |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 100-200 mM in water/DMSO | 0.5-5 mM (Ligand:Copper ratio of 5:1) |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for labeling azide-modified biomolecules with Biotin-PEG4-amide-Alkyne. Optimization may be required for specific applications.
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Prepare Reagents:
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Dissolve the azide-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
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Prepare stock solutions of Biotin-PEG4-amide-Alkyne, CuSO₄, sodium ascorbate (B8700270), and a copper(I)-stabilizing ligand (e.g., THPTA) as indicated in Table 2. The sodium ascorbate solution should be prepared fresh.
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Set up the Click Reaction:
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In a microcentrifuge tube, combine the azide-labeled biomolecule, Biotin-PEG4-amide-Alkyne, and the copper(I)-stabilizing ligand.
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Add the CuSO₄ solution to the mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
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Purification:
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Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.
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Protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
This protocol outlines the key steps for labeling and enriching newly synthesized proteins from cell culture.
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Metabolic Labeling:
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Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
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Cell Lysis:
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Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
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Click Chemistry:
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Perform the CuAAC reaction as described in Protocol 4.1 to attach Biotin-PEG4-amide-Alkyne to the AHA-labeled proteins in the cell lysate.
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Affinity Purification:
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Incubate the lysate containing the biotinylated proteins with streptavidin-conjugated beads (e.g., magnetic beads or agarose (B213101) resin) to capture the labeled proteins.[15][16]
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Wash the beads extensively to remove non-specifically bound proteins.
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Elution and Analysis:
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Elute the biotinylated proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by on-bead digestion with a protease (e.g., trypsin) for mass spectrometry analysis.
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Mandatory Visualizations
Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Caption: Metabolic Glycoengineering and Detection Workflow.
Conclusion
Biotin-PEG4-amide-Alkyne is a powerful and versatile tool that has significantly advanced our ability to study complex biological systems. Its well-defined structure, combining the robust biotin-streptavidin interaction with the efficiency and specificity of click chemistry, provides researchers with a reliable method for the labeling, isolation, and characterization of a wide range of biomolecules. The applications of this reagent continue to expand, promising further breakthroughs in our understanding of cellular processes and the development of novel therapeutic strategies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. neb.com [neb.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
